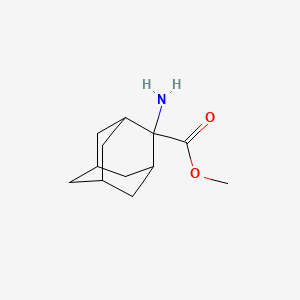

Methyl 2-aminoadamantane-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-aminoadamantane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-15-11(14)12(13)9-3-7-2-8(5-9)6-10(12)4-7/h7-10H,2-6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOLCEFLWZRKCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(C2CC3CC(C2)CC1C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Computational Studies of Methyl 2 Aminoadamantane 2 Carboxylate and Its Derivatives

Advanced Spectroscopic and Diffraction Techniques for Structure Elucidation

The definitive determination of a molecule's structure, from its atomic connectivity to its three-dimensional arrangement in a crystal, is accomplished through powerful analytical techniques. For compounds like Methyl 2-aminoadamantane-2-carboxylate, Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction are indispensable.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular framework of organic compounds in solution. By analyzing the chemical shifts of ¹H and ¹³C nuclei, the connectivity of the adamantane (B196018) cage and its substituents can be confirmed.

While specific spectral data for this compound is not extensively detailed in published literature, the NMR properties of adamantane derivatives are well-documented. tandfonline.com The ¹H NMR spectrum of adamantane itself shows two broad signals for the methine (CH) and methylene (B1212753) (CH₂) protons. chemicalbook.com Upon substitution, these signals split and shift depending on the electronic environment. In derivatives like amantadine (B194251) and rimantadine (B1662185), the adamantane core protons exhibit characteristic chemical shifts. tandfonline.com The introduction of an amino and a methyl carboxylate group at the C-2 position would deshield adjacent protons, causing them to appear at a lower field in the ¹H NMR spectrum.

Similarly, ¹³C NMR spectroscopy provides clear signals for the carbon atoms of the adamantane skeleton. nih.gov The chemical shifts of the bridgehead and methylene carbons in the adamantane core are sensitive to the nature of the substituents. tandfonline.com The presence of carbonyl carbons from the ester group would be readily identifiable by a characteristic peak around 165 ppm. nih.gov The table below presents typical chemical shifts for related adamantane derivatives, which serve as a reference for understanding the molecular connectivity of the title compound. tandfonline.com

Table 1: Representative ¹³C NMR Chemical Shifts for Adamantane Derivatives Data is based on derivatives of amantadine and rimantadine and is intended to be illustrative of the adamantane core.

| Carbon Atom | Typical Chemical Shift (ppm) |

| C-1 | 29-31 |

| C-2 | 40-50 |

| C-3 | 29-31 |

| C-4 | 35-38 |

| C-1' | 20-25 |

Source: Data adapted from a study on amantadine and rimantadine derivatives. tandfonline.com

Single-crystal X-ray diffraction (XRD) provides unambiguous proof of molecular structure, yielding precise atomic coordinates and revealing the molecule's conformation and packing within a crystal lattice. mdpi.com This technique is the gold standard for determining the solid-state architecture of crystalline materials like adamantane derivatives. nih.govresearchgate.net

The analysis of diffraction data allows for the determination of the unit cell parameters, crystal system, and space group, which define the symmetry and repeating pattern of the crystal. Adamantane itself crystallizes in a face-centered cubic structure with the space group Fm3m at ambient conditions, though it transitions to a tetragonal phase upon cooling. wikipedia.org However, its derivatives often crystallize in systems of lower symmetry due to the presence of functional groups that influence molecular packing. acs.org

Studies on various adamantane derivatives, such as those with ester or carbothioamide functionalities, frequently report crystallization in triclinic or monoclinic systems. nih.govmdpi.com For example, two bioactive 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides were found to crystallize in the triclinic system with a P-1 space group. mdpi.com The orientational disorder of the bulky adamantane group is a common feature observed in the crystal structures of its derivatives. nih.govresearchgate.net

Table 2: Illustrative Crystallographic Data for Adamantane Derivatives

| Compound | Crystal System | Space Group | Reference |

| 2-(Adamantan-1-yl)-2-oxoethyl 4-methylbenzoate | Triclinic | P-1 | nih.gov |

| 2-(Adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide | Triclinic | P-1 | mdpi.com |

| 1-Bromo-adamantane (Ordered Phase) | Monoclinic | P2₁/c | acs.org |

Studies of related adamantyl-based esters show that the conformation around the ester linkage is often described as synclinal. nih.govresearchgate.net The conformation can also be influenced by the nature of the substituents. For instance, in a study of two adamantane-carbothioamide derivatives, one adopted a "folded" conformation while the other assumed an "extended" conformation, demonstrating how substituent changes can impact the solid-state structure. mdpi.com The rigidity of the adamantane core combined with the rotational freedom of the substituent groups leads to these varied and complex crystalline arrangements. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Conformational Analysis and Molecular Geometry

The adamantane cage is renowned for its rigidity and unique geometry, which imparts specific structural characteristics to its derivatives.

The adamantane molecule, C₁₀H₁₆, is the simplest diamondoid, representing the fundamental cage structure of the diamond crystal lattice. wikipedia.org Its structure consists of three fused cyclohexane (B81311) rings, all in the rigid chair conformation. youtube.com This arrangement results in a highly symmetrical, strain-free molecule belonging to the Td point group. wikipedia.org

The carbon-carbon bond lengths are approximately 1.54 Å, nearly identical to those in diamond, and the carbon-hydrogen bond lengths are about 1.112 Å. wikipedia.orgyoutube.com This inherent rigidity means that the adamantane core acts as a stiff, unchanging anchor, forcing the attached functional groups—in this case, the amino and methyl carboxylate moieties—into specific spatial orientations. This predictable and robust three-dimensional structure is a key reason for its widespread use in drug design and materials science. researchgate.net

Steric and Electronic Influences on Functional Group Orientation

Studies on adamantane-linked structures demonstrate that the nature of attached moieties dictates the final conformation. For instance, in two adamantane-linked hydrazine-1-carbothioamide derivatives, the presence of a tert-butyl group leads to an extended conformation, which is calculated to be 3.3 kcal mol⁻¹ more stable than its folded counterpart. nih.gov Conversely, attaching a cyclohexyl group results in a more stable folded conformation. nih.gov This highlights how the steric bulk of substituents directly influences the preferred molecular geometry. nih.gov

While steric effects are often dominant due to the size of the adamantane group, electronic effects also play a role, though sometimes in a less direct manner. In a series of adamantane-linked 1,2,4-triazole (B32235) derivatives, the electronic nature of different para-substituents (nitro and halogen groups) on an associated aryl ring did not appear to influence the crystal packing in the solid state. mdpi.comuwc.ac.zaresearchgate.net However, the researchers did not discard a probable correlation with the size of these groups, suggesting that steric hindrance can overshadow electronic influences in determining the solid-state structure. mdpi.comuwc.ac.zaresearchgate.net The variation of a ligand's steric and electronic properties is a known strategy for tuning the structure and reactivity of the resulting complexes. researchgate.net These effects can alter the specificity of interactions with biological targets; for example, in substituted SalenMn(III) complexes, both steric and electronic effects of substituents were found to alter the efficiency and patterns of DNA cleavage. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools to predict and analyze the behavior of molecules like this compound, offering insights that are complementary to experimental data. These in silico methods are crucial for modern drug discovery and materials science.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in structure-based drug design. For adamantane derivatives, docking studies have been employed to understand their potential as therapeutic agents.

For example, adamantane-based compounds have been designed and evaluated as potential sigma-2 (σ2) receptor ligands, which are targets in cancer and Alzheimer's disease research. nih.gov Molecular docking simulations were used to determine the binding modes and interaction mechanisms of these compounds within the active site of the σ2 receptor. nih.gov Similarly, docking studies of adamantane-linked 1,2,4-triazoles against the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, a target in obesity and diabetes, predicted binding affinities comparable to known ligands. mdpi.comuwc.ac.zaresearchgate.net Although these specific derivatives did not interact with key active site residues, the docking results provided a basis for designing new, potentially improved compounds. mdpi.comuwc.ac.zaresearchgate.net

The results of docking studies are often quantified by a binding affinity score, which estimates the strength of the ligand-receptor interaction.

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Compound 1 | -8.30 |

| Compound 2 | -7.70 |

| Compound 3 | -7.83 |

| Reference Ligand (4YQ) | -8.20 |

These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, guiding the synthesis of derivatives with enhanced potency. researchgate.net

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing deep insights into their structure and chemical reactivity. nih.gov These methods can calculate properties like the distribution of electron density, the energies of molecular orbitals, and bond lengths. epstem.netscience.org.ge

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are especially important. The HOMO-LUMO energy gap is an indicator of molecular reactivity; a smaller gap suggests the molecule is more reactive. chemrevlett.com For instance, in adamantane-linked triazoles, HOMO-LUMO calculations showed that the presence of a nitro group influences the reactivity properties, making the molecule "soft" and more likely to accept electrons. mdpi.comuwc.ac.zaresearchgate.net

DFT calculations are also used to support experimental findings, such as confirming the coordination sphere of metal complexes or rationalizing the stability of different molecular conformations. nih.govrsc.orgresearchgate.net For example, calculations revealed that for one adamantane derivative, an extended conformation is more stable than a folded one by 3.3 kcal mol⁻¹, corroborating structural analysis. nih.gov The interaction between drugs and biological targets like nucleobases can also be studied, with calculations showing changes in HOMO-LUMO energy levels upon complex formation, indicating altered reactivity. chemrevlett.com

| HOMO-LUMO Energy Gap | Implication | Example from Adamantane Studies |

|---|---|---|

| Large | High kinetic stability, low chemical reactivity | A stable, unfunctionalized adamantane core |

| Small | Low kinetic stability, high chemical reactivity | A derivative with electron-withdrawing groups (e.g., NO₂) that lower the LUMO energy. mdpi.comuwc.ac.zaresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. The core principle of QSAR is to develop a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.govnih.gov These models are then used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

To build a QSAR model, molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule, such as its size (e.g., van der Waals volume), electronic properties (e.g., electronegativity, electron density), and hydrophobicity. nih.govnih.gov Machine learning algorithms are then used to establish the relationship between these descriptors and the measured activity. nih.gov

The reliability of a QSAR model is assessed through rigorous statistical validation. nih.gov Key statistical metrics include the coefficient of determination (R²), which indicates how well the model fits the data, and the cross-validated coefficient of correlation (Q²), which measures its predictive power. nih.govajchem-a.com A Q² value greater than 0.5 is generally considered indicative of a good predictive model. nih.gov While no specific QSAR models for this compound were found, this is the standard methodology that would be applied to a series of its derivatives to guide the optimization of their biological activity. youtube.com

Beyond predicting biological activity, computational methods are widely used to predict a compound's physicochemical and pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. youtube.com

For adamantane derivatives, in silico tools have been used to explore ADME-T properties to assess their drug-likeness. nih.gov These predictions are typically based on QSAR-like models or other data-driven approaches that use a molecule's structure to estimate properties like intestinal absorption, blood-brain barrier penetration, and potential toxicity. nih.govnih.govresearchgate.net

For this compound itself, various molecular properties have been computed and are available in public databases. These predicted values give an initial assessment of the compound's characteristics.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 209.28 g/mol | nih.gov |

| XLogP3-AA (Lipophilicity) | 1.4 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Polar Surface Area | 52.3 Ų | nih.gov |

| Collision Cross Section ([M+H]⁺) | 149.4 Ų | uni.lu |

| Collision Cross Section ([M+Na]⁺) | 151.8 Ų | uni.lu |

These in silico predictions help researchers to design and prioritize derivatives with more favorable ADMET profiles, increasing the likelihood of developing a successful drug candidate. researchgate.net

Mechanistic Investigations of Biological Interactions for Methyl 2 Aminoadamantane 2 Carboxylate Derivatives in Vitro and in Silico Focus

Enzyme Modulation and Inhibition Mechanisms

Derivatives built upon the adamantane (B196018) framework have shown significant potential as inhibitors of several key enzymes implicated in a range of diseases. The unique geometry of the adamantane moiety often contributes to high affinity and selectivity for the enzyme's active or allosteric sites.

Urease Enzyme Inhibition Studies

Urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, is a critical survival factor for various pathogens, including Helicobacter pylori. Inhibition of this enzyme is a key strategy for combating infections. Adamantane derivatives have emerged as potent urease inhibitors.

In vitro studies on amantadine-thiourea conjugates demonstrated significant inhibitory activity against Jack bean urease. nih.gov Structure-activity relationship (SAR) analyses revealed that both alkyl and aryl substitutions on the thiourea (B124793) moiety are crucial for potency. An N-(adamantan-1-ylcarbamothioyl)octanamide derivative, featuring a 7-carbon alkyl chain, exhibited excellent activity with an IC₅₀ value of 0.0085 µM. rsc.org Among aryl derivatives, a 2-chlorophenyl substituted compound was the next most potent, with an IC₅₀ of 0.0087 µM. rsc.org Kinetic studies of the most active alkyl derivative indicated a non-competitive mode of inhibition. rsc.org This was supported by in silico molecular docking, which showed the compound binding to amino acid residues outside the enzyme's catalytic site. rsc.org

Similarly, adamantane-linked hydrazine-1-carbothioamide derivatives have shown potent urease inhibition, with IC₅₀ values significantly lower than the standard inhibitor, thiourea. researchgate.net

| Adamantane Derivative Class | Specific Derivative | Urease Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| Amantadine-Thiourea Conjugate (Alkyl) | N-(adamantan-1-ylcarbamothioyl)octanamide | 0.0085 µM | rsc.org |

| Amantadine-Thiourea Conjugate (Aryl) | N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide | 0.0087 µM | rsc.org |

| Adamantane-linked Hydrazine-1-carbothioamide | 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide | 1.20 µM | researchgate.net |

| Adamantane-linked Hydrazine-1-carbothioamide | 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide | 2.44 µM | researchgate.net |

| Standard Inhibitor | Thiourea | 21.25 µM | researchgate.net |

Topoisomerase IV and DNA Gyrase Inhibitory Activity

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that control DNA topology and are validated targets for antibacterial agents. nih.govnih.gov These enzymes are involved in critical cellular processes like DNA replication, repair, and chromosome segregation. nih.gov Inhibition of their function, for instance by preventing the re-ligation of cleaved DNA strands, leads to cell death. nih.gov

The adamantane scaffold has been incorporated into novel compounds designed to inhibit these bacterial enzymes. researchgate.net While many established inhibitors like fluoroquinolones target the GyrA or ParC subunits, other inhibitors target the ATP-binding sites on the GyrB and ParE subunits. nih.govnih.gov Adamantane derivatives are being investigated as potential inhibitors that could overcome the growing resistance to existing antibiotic classes. researchgate.net For example, research into adamantane-isothiourea hybrid derivatives has highlighted their potential as antimicrobial agents. researchgate.net In silico studies suggest that these compounds can effectively bind to the active sites of DNA gyrase and topoisomerase IV, representing a promising avenue for the development of new anti-MDR (multi-drug resistant) agents. researchgate.net

11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone (B1669442) to the active glucocorticoid cortisol in key metabolic tissues like the liver and adipose tissue. nih.govmdpi.com Overactivity of this enzyme is linked to metabolic syndrome, type 2 diabetes, and obesity, making its inhibition a promising therapeutic strategy. researchgate.netnih.gov

Adamantane derivatives have been identified as potent and selective inhibitors of 11β-HSD1. researchgate.netnih.gov The lipophilic adamantyl group often fits well into the enzyme's active site. A series of thiazolidine (B150603) derivatives bearing an adamantyl group were synthesized and showed potent inhibitory activity against human 11β-HSD1, with good selectivity over the related 11β-HSD2 isozyme. nih.gov Similarly, adamantyl amide and adamantane sulfonamide derivatives have been developed, with one sulfonamide compound demonstrating an IC₅₀ of 0.6 nM against human 11β-HSD1. researchgate.netnih.gov

In silico molecular docking studies of adamantane-linked 1,2,4-triazole (B32235) derivatives have provided mechanistic insights. nih.govmdpi.com These studies predicted strong binding affinities, comparable to known co-crystallized ligands. mdpi.com The adamantane moiety effectively occupies a hydrophobic pocket, while other parts of the molecule form crucial hydrogen bonds with key active site residues, such as Ser170 and Tyr183, which are essential for inhibition. mdpi.com

| Adamantane Derivative Class | Biological Activity / Finding | Reference |

|---|---|---|

| Adamantane Sulfonamide | IC₅₀ of 0.6 nM (human 11β-HSD1) and 26 nM (mouse 11β-HSD1) | researchgate.net |

| Adamantyl Amide Derivatives | Discovered as potent and selective 11β-HSD1 inhibitors with good cellular potency. | nih.gov |

| Thiazolidine Derivatives with Adamantyl Group | Compound 8g (E) showed good in vitro inhibitory activity and selectivity. | nih.gov |

| Adamantane-linked 1,2,4-Triazole Derivatives | In silico docking showed binding affinity scores (-7.50 to -8.92 kcal/mol) comparable to a co-crystallized ligand (-8.48 kcal/mol). | mdpi.com |

| Adamantane-linked 1,2,4-Triazole Derivatives | In silico models show hydrogen bond interactions with key active site residues Ser170 and Tyr183. | mdpi.com |

Acetylcholinesterase (AChE) and β-Amyloid Aggregation Modulation

Alzheimer's disease (AD) pathology is complex, involving cholinergic deficits and the aggregation of β-amyloid (Aβ) peptides into neurotoxic plaques. mdpi.comnih.gov This has led to a multi-target therapeutic approach, designing single molecules that can inhibit both acetylcholinesterase (AChE) to improve cognitive symptoms and Aβ aggregation to slow disease progression. mdpi.comnih.gov AChE itself is also implicated in accelerating Aβ aggregation through its peripheral anionic site (PAS). nih.govnih.gov

The potential of adamantane derivatives in this dual-target strategy has been explored. In silico and in vitro studies of a series of hybrid compounds containing adamantane and hydrazide moieties were conducted to assess their inhibitory activity against cholinesterases. nih.gov The results indicated that these adamantyl derivatives were generally moderate inhibitors, showing a notable selectivity for butyrylcholinesterase (BChE) over AChE. nih.gov Molecular docking simulations suggested that the larger active site of BChE could better accommodate the bulky adamantane group, explaining the observed selectivity. nih.gov The binding was predominantly driven by hydrophobic interactions between the adamantane cage and surrounding residues in the active site. nih.gov

Receptor Binding and Antagonism Studies

Beyond enzyme inhibition, adamantane derivatives are well-known for their interactions with ion channels and receptors, particularly within the central nervous system.

N-Methyl-D-aspartate (NMDA) Receptor Antagonist Mechanisms

The N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel, plays a vital role in synaptic plasticity and memory. However, its overactivation leads to excessive calcium influx and excitotoxicity, a process implicated in various neurodegenerative diseases. rsc.orgnih.gov Adamantane derivatives, such as the clinically used drugs amantadine (B194251) and memantine (B1676192), are well-established non-competitive antagonists of the NMDA receptor. nih.govresearchgate.net

These derivatives act as open-channel blockers. uni-giessen.de Their mechanism involves the positively charged amine group at the bridgehead of the adamantane cage entering and physically occluding the ion channel pore when it is in the open state, thereby preventing the influx of Ca²⁺ ions. uni-giessen.decaltech.edu This antagonism is voltage-dependent and demonstrates rapid kinetics.

Detailed in vitro studies have elucidated the specific mechanism of amantadine, showing that in addition to blocking the channel, it accelerates the channel's closure, effectively stabilizing a closed, drug-trapped state. nih.gov Comparative studies between amantadine and its more potent derivative, memantine, which has two additional methyl groups, have helped identify the binding pockets within the channel. caltech.edu The increased potency of memantine is attributed to favorable hydrophobic interactions between its methyl groups and specific residues in the channel pore, leading to a higher affinity for the receptor. caltech.eduphillyintegrative.com These mechanistic properties—low affinity and rapid, uncompetitive binding—are thought to contribute to the favorable clinical profile of these drugs, as they preferentially block excessive, pathological receptor activity without significantly interfering with normal synaptic transmission. nih.gov

Other Receptor Interaction Modalities (e.g., APJ receptor, mGlu5 receptors, NOD2 receptors)

The unique physicochemical and structural characteristics of the adamantane cage have led to its exploration as a scaffold in the development of modulators for a variety of receptor systems. publish.csiro.aunih.gov The rigid, lipophilic nature of the adamantane moiety can enhance the binding affinity and metabolic stability of pharmacologically active molecules. nih.govresearchgate.net While direct in vitro or in silico studies on the interaction of methyl 2-aminoadamantane-2-carboxylate with the APJ receptor, metabotropic glutamate (B1630785) 5 (mGlu5) receptors, or nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptors are not extensively documented in publicly available literature, the known functions of these receptors suggest potential, yet unproven, areas of investigation.

The APJ receptor , a G protein-coupled receptor, and its endogenous ligand apelin are involved in various physiological processes, including cardiovascular regulation and fluid homeostasis. nih.gov Adamantane derivatives have been investigated for their cardiovascular effects, and their ability to modulate receptor function makes the APJ receptor a plausible, albeit currently unconfirmed, target.

Metabotropic glutamate 5 (mGlu5) receptors are crucial for synaptic plasticity and are implicated in a range of neurological and psychiatric disorders. researchgate.net The development of allosteric modulators for mGlu5 is an active area of research. Given that adamantane derivatives can act as antagonists at other glutamate receptors, such as the NMDA receptor, exploring their potential interaction with mGlu5 receptors is a logical, though yet to be reported, step. publish.csiro.aunih.gov

The NOD2 receptor is an intracellular pattern recognition receptor that plays a key role in the innate immune response to bacterial components. nih.gov Given the known antimicrobial properties of certain adamantane derivatives, investigating a potential interaction with NOD2 could provide insights into their immunomodulatory effects. However, current research has not established a direct link between this compound or its close analogs and NOD2 receptor modulation.

Anti-infective Modalities and Cellular Target Interactions (In Vitro Focus)

Antiviral Activity against Influenza A Virus M2 Protein

The adamantane scaffold is historically significant in antiviral drug discovery, with amantadine and rimantadine (B1662185) being the first-generation inhibitors of the influenza A virus M2 proton channel. nih.govnih.gov The M2 protein is a tetrameric ion channel essential for viral replication, and its inhibition prevents the uncoating of the virus within the host cell. nih.govnih.gov While many adamantane derivatives have been synthesized and tested against the M2 protein, a significant challenge has been the emergence of resistant strains, particularly those with the S31N mutation. rsc.org

Although specific antiviral data for this compound is not widely published, research on structurally similar aminoadamantane derivatives provides a strong basis for its potential activity. The primary amine and the adamantyl cage are crucial for binding within the M2 channel pore. It is postulated that the adamantane cage, acting as a lipophilic carrier, can transport functional groups to the M2 protein, thereby inhibiting its function. mdpi.com Studies on various amino acid conjugates of amantadine and rimantadine have shown that modifications at the amino group can influence antiviral potency and the spectrum of activity against resistant strains. nih.govmdpi.com For instance, some amino acid derivatives have demonstrated the ability to inhibit rimantadine-resistant influenza A virus strains. researchgate.net

| Derivative | Target | Activity | Reference |

| Amantadine | Influenza A M2 (Wild-Type) | Antiviral | nih.govnih.gov |

| Rimantadine | Influenza A M2 (Wild-Type) | Antiviral | nih.govnih.gov |

| Amino acid derivatives of amantadine/rimantadine | Influenza A (H1N1, H3N2) | Varies, some active against resistant strains | nih.govmdpi.comresearchgate.net |

| 2-(1-adamantyl)imidazole | A-2 Victoria virus | Significant antiviral activity | nih.gov |

| N-methyl-2-(1-adamantyl)imidazole | A-2 Victoria virus | Significant antiviral activity | nih.gov |

Broad-Spectrum Antimicrobial Activity against Bacterial and Fungal Strains

Beyond their antiviral properties, adamantane derivatives have demonstrated a wide range of antimicrobial activities against various bacterial and fungal pathogens. researchgate.netmdpi.com The lipophilic adamantane core is thought to facilitate the penetration of microbial cell membranes, a key step in exerting antimicrobial effects. mdpi.com

Numerous studies have reported the synthesis of adamantane derivatives with significant in vitro activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. mdpi.comnih.govuctm.edu For example, certain adamantane-containing phthalimide (B116566) derivatives have shown notable activity against Staphylococcus aureus and Bacillus cereus. nih.govnih.gov Similarly, amino acid derivatives of memantine, another adamantane-based drug, have exhibited antimicrobial effects against Bacillus subtilis and Escherichia coli. uctm.edu

The specific antimicrobial profile of this compound has not been extensively detailed, but based on the activity of its structural analogs, it is a promising scaffold for the development of novel antimicrobial agents. The presence of both an amino and a carboxylate group at the 2-position of the adamantane cage offers unique possibilities for derivatization to enhance antimicrobial potency and spectrum.

| Derivative Class | Tested Organisms | General Activity | Reference(s) |

| Adamantane-containing phthalimides | S. aureus, Bacillus sp., M. flavus, E. faecium | Active against Gram-positive bacteria | nih.govnih.gov |

| Amino acid derivatives of memantine | B. subtilis, E. coli, C. albicans | Moderate activity against tested strains | uctm.edu |

| 2-(1-adamantyl)imidazole derivatives | Various bacteria and fungi | Antimicrobial activity reported | nih.gov |

| Acylaminoadamantane carboxylic acid derivatives | General | Reported to have antimicrobial properties | science.org.ge |

Mechanisms of Inhibition against Microbial Targets

The precise mechanisms by which adamantane derivatives exert their antimicrobial effects are not fully elucidated and likely vary depending on the specific derivative and the microbial species. However, a recurring hypothesis is that their activity is related to their ability to interact with and disrupt microbial membranes. mdpi.com The high lipophilicity of the adamantane cage allows these compounds to intercalate into the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability, loss of essential ions and metabolites, and ultimately, cell death.

Transport Mediator Activity in Cellular Systems

A noteworthy biological property reported for 2-aminoadamantane-2-carboxylic acid, the parent amino acid of the methyl ester, is its activity as a transport mediator. acs.orgresearchgate.net This inhibitory effect on amino acid transport systems is attributed to its unique structural features, which fulfill the theoretical requirements for a transport inhibitor: a bulky, apolar side chain, and resistance to metabolic degradation due to the tertiary α-carbon. researchgate.net The rigid adamantane structure likely allows for a stable interaction with the binding site of amino acid transporters, thereby blocking the passage of their natural substrates. This property is of significant interest for potential therapeutic applications where the modulation of amino acid transport is desired.

Structure-Activity Relationship (SAR) Elucidation

The biological activity of adamantane derivatives is highly dependent on the nature and position of the substituents on the adamantane core. Structure-activity relationship (SAR) studies are therefore crucial for optimizing the potency and selectivity of these compounds.

For the antiviral activity against the influenza A M2 protein, the primary amino group at a bridgehead position of the adamantane cage is a well-established pharmacophore for wild-type channel inhibition. nih.govnih.gov Modifications to this amino group, such as the addition of amino acids or other small moieties, can significantly impact activity. For instance, the conjugation of rimantadine with glycine (B1666218) has been shown to result in high antiviral activity with low cytotoxicity. researchgate.netnih.govmdpi.comuoa.grnih.gov The esterification of a carboxylic acid at the 2-position, as in this compound, introduces another point for modification that could influence binding and pharmacokinetic properties.

In the context of antimicrobial activity, SAR studies have shown that the introduction of various heterocyclic or aromatic moieties to the adamantane scaffold can lead to potent broad-spectrum agents. mdpi.com The lipophilicity conferred by the adamantane cage is a key contributor to activity, but the electronic and steric properties of the substituents also play a critical role. For example, in a series of adamantane-containing phthalimides, the incorporation of L-alanine or L-phenylalanine at the phthalimide nitrogen was found to be beneficial for activity against Staphylococcus aureus. nih.gov

For receptor modulation, the three-dimensional structure of the adamantane cage allows for the precise spatial arrangement of functional groups, which can be critical for selective interaction with receptor binding pockets. publish.csiro.au The geminal substitution with both an amino and a carboxylate group in 2-aminoadamantane-2-carboxylic acid and its derivatives presents a unique scaffold that can be systematically modified to probe interactions with various biological targets. The ester and amine functionalities offer handles for creating libraries of analogs to explore the impact of steric bulk, electronics, and hydrogen bonding potential on biological activity.

Identification of Key Pharmacophoric Features for Biological Activity

The biological activity of this compound and its derivatives is intrinsically linked to a set of key pharmacophoric features. These structural motifs are crucial for molecular recognition and interaction with biological targets. In silico and in vitro studies of related aminoadamantane compounds have elucidated the primary components necessary for their pharmacological effects. nih.gov

The two central features are the rigid, lipophilic adamantane cage and the polar amino group. The adamantane moiety, often described as a "lipophilic bullet," is critical for anchoring the molecule within hydrophobic pockets of target proteins. nih.gov Its bulky and symmetric nature facilitates strong van der Waals interactions and can enhance the metabolic stability and bioavailability of the compound. nih.govmdpi.com For instance, in studies of amantadine and rimantadine derivatives targeting the M2 proton channel of the influenza A virus, the adamantane segment was observed to locate within a hydrophobic pocket surrounded by specific amino acid residues like Val27, Ala30, and Ser31. nih.gov

The amino group, typically protonated at physiological pH to form an ammonium (B1175870) cation, represents the key polar feature. This positively charged group is crucial for forming specific hydrogen bonds and electrostatic interactions with the target protein. nih.gov In the case of the M2 ion channel, the ammonium group does not directly bind to the carbonyl groups but interacts with a network of water molecules connected to the proton-gating residue, His37, thereby disrupting proton transport. nih.gov The strategic placement of this amino group on the adamantane scaffold is therefore a determining factor for biological activity.

The combination of a large, hydrophobic cage with a strategically placed polar, hydrogen-bonding group constitutes the fundamental pharmacophore of this class of compounds. Modifications to either of these core features can significantly alter the biological activity.

Impact of Adamantane Core Substitution on Functional Efficacy

Substitution on the adamantane core of molecules like this compound can profoundly influence their functional efficacy. The position and nature of these substituents can alter the molecule's size, shape, lipophilicity, and electronic distribution, thereby affecting its interaction with biological targets.

Research on various adamantane derivatives has demonstrated that even minor modifications, such as the addition of methyl groups, can lead to significant differences in potency and pharmacological profile. nih.gov For example, the difference between amantadine and memantine, which involves the addition of two methyl groups to the adamantane cage, results in distinct pharmacological activities. nih.gov While both are aminoadamantanes, their therapeutic applications differ, highlighting the impact of substitution.

The position of substitution is also critical. Adamantane has two types of C-H bonds: tertiary at the four bridgehead positions and secondary at the six methylene (B1212753) bridges. nih.gov Functionalization at these different positions can lead to regioisomers with varying biological activities. For instance, substitution at the tertiary positions of the adamantane nucleus in amantadine was found to be detrimental to its anti-influenza A activity. nih.gov Conversely, introducing a bridge between the 1-adamantyl group and the amino group, as seen in rimantadine, can enhance antiviral activity compared to amantadine. nih.gov

Furthermore, the introduction of different functional groups can modulate the compound's properties. Adding lipophilic substituents can increase the compound's ability to cross cell membranes, while polar groups can introduce new hydrogen bonding opportunities. The synthesis of adamantane derivatives often involves leveraging the unique stability and reactivity of radical or carbocation intermediates, allowing for a wide range of functionalizations. nih.gov

The following table summarizes the general effects of substitution on the adamantane core based on findings from related derivatives:

| Substitution Type | General Effect on Functional Efficacy | Rationale |

| Methyl groups on the cage | Can significantly alter potency and pharmacological profile. nih.gov | Changes steric bulk and lipophilicity, affecting binding pocket fit. nih.gov |

| Substitution at tertiary vs. secondary positions | Activity is highly dependent on the position; substitution at tertiary positions can be detrimental for some targets. nih.gov | Alters the orientation and interaction of the pharmacophoric amino group with the target. |

| Introduction of a bridge between adamantane and the amino group | Can enhance activity, as seen in the comparison of rimantadine to amantadine. nih.gov | Provides greater conformational flexibility and can optimize the distance to key interacting residues. |

| Addition of various functional groups (e.g., halogens, hydroxyls) | Modulates lipophilicity, electronic properties, and potential for new interactions. | Can fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule. |

Comparative Analysis with Structurally Related Scaffolds

The adamantane cage in this compound provides a unique three-dimensional structure that is often compared to other cyclic and polycyclic scaffolds in medicinal chemistry. A comparative analysis helps to understand the specific advantages conferred by the adamantane moiety.

One common comparison is with other bulky, lipophilic groups. The rigid, diamondoid structure of adamantane is distinct from more flexible cyclic systems like cyclohexane (B81311) or bicyclic systems. This rigidity can be advantageous as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.

In the context of antiviral research, adamantane derivatives have been compared with other cage-like amines. For instance, the activity of bicyclo[3.2.1]undecane derivatives has been studied in vitro and compared to amantadine. nih.gov Such studies help to delineate the optimal size and shape of the hydrophobic scaffold for a particular biological target.

The table below provides a comparative overview of adamantane with other scaffolds found in biologically active molecules:

| Scaffold | Key Features | Advantages | Disadvantages |

| Adamantane | Rigid, highly lipophilic, three-dimensional cage structure. | High metabolic stability, strong hydrophobic interactions, reduced entropic penalty on binding. nih.gov | Can be too bulky for some binding sites. |

| Cyclohexane | Flexible, non-planar six-membered ring. | Conformational flexibility allows for induced fit. | Higher entropic penalty on binding compared to rigid scaffolds. |

| Bicycloalkanes | Fused ring systems with varying degrees of rigidity and size. | Can mimic aspects of the adamantane shape while offering different vectors for substitution. | Synthesis can be complex. |

| Aromatic Rings (e.g., Phenyl) | Planar, aromatic system. | Can participate in π-stacking and other electronic interactions. | Different geometry and lipophilicity profile compared to adamantane. |

Ultimately, the choice of the adamantane scaffold in drug design is driven by its unique combination of properties that can enhance lipophilicity, metabolic stability, and binding affinity through strong hydrophobic interactions, making it a privileged structure in medicinal chemistry. nih.govmdpi.com

Applications in Complex Organic Molecule Synthesis

The dual functionality of this compound makes it a versatile precursor in organic synthesis. The amino group can undergo reactions such as acylation, alkylation, and amide bond formation, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or participate in transesterification and amidation reactions. This orthogonal reactivity is key to its utility in constructing intricate molecular structures.

In multi-step synthesis, protecting groups are often essential to mask reactive functionalities while other parts of a molecule are being modified. This compound exemplifies this principle, where the methyl ester serves as a protected form of the carboxylic acid. This allows chemists to perform selective reactions on the amino group without interference from the acidic proton of the carboxylic acid.

For instance, the synthesis of 1,2-disubstituted adamantane derivatives often proceeds through multi-step sequences where functional groups are installed or modified sequentially. nih.gov The parent compound, 2-aminoadamantane-2-carboxylic acid, is itself synthesized through various methods, including flow-based processes, highlighting its importance as a building block. The methyl ester is a common intermediate in these routes, facilitating purification and subsequent transformations. nih.gov Once modifications at the amino group are complete, the methyl ester can be readily hydrolyzed under basic or acidic conditions to reveal the carboxylic acid, which can then be used in further coupling reactions, such as amide bond formation. This stepwise approach is fundamental in the synthesis of complex molecules where precise control over reactivity is paramount.

The table below outlines a representative synthetic sequence where the methyl ester of an adamantane amino acid could function as a key intermediate.

| Step | Reaction | Reagent(s) | Function of Methyl Ester |

| 1 | N-Acylation | Acyl Chloride, Base | Protects the carboxylic acid |

| 2 | Further Modification | Various reagents | Remains inert during other transformations |

| 3 | Ester Hydrolysis | NaOH or HCl | Deprotects the carboxylic acid for further reaction |

The incorporation of adamantane units into polymers can significantly enhance their material properties, such as thermal stability, rigidity, and solubility. This compound is a prime candidate for a monomer in polymerization due to its two reactive sites. The amino and carboxylate groups can be used to form polyamide chains, a common class of high-performance polymers.

The general strategy involves converting the methyl ester to a carboxylic acid, which can then be reacted with the amino group of another monomer unit. Alternatively, the amino group can be reacted with a dianhydride to form polyimides, a class of polymers known for their exceptional thermal and mechanical properties. rsc.orgacs.org The bulky adamantane cage disrupts polymer chain packing, which can increase solubility and optical transparency in the resulting materials. rsc.org

Adamantane derivatives are also pivotal in creating stimuli-responsive polymers. For example, adamantane-functionalized poly(2-oxazoline)s have been synthesized where the adamantane moiety is attached to the polymer backbone via an amide linkage, a reaction for which an amino-ester derivative is a suitable precursor. nih.gov These polymers can form inclusion complexes with cyclodextrins, leading to materials with tunable properties responsive to external stimuli. nih.gov

The table below summarizes polymers that can be synthesized using adamantane-based amino acid monomers.

| Polymer Type | Monomer Functional Groups | Key Adamantane Contribution |

| Polyamides | Amine, Carboxylic Acid | Thermal stability, rigidity |

| Polyimides | Diamine, Dianhydride | High glass transition temperature, optical clarity rsc.org |

| Functional Polymers | Amine (for side-chain attachment) | Stimuli-responsive behavior, molecular recognition nih.gov |

Contributions to Rational Compound Design Beyond Pharmaceuticals

The unique properties of the adamantane cage—its rigidity, lipophilicity, and defined tetrahedral geometry—are being exploited in rational design strategies outside of medicine. This compound serves as a valuable scaffold in these endeavors, providing a robust anchor point for constructing functional materials and molecular systems.

In materials science, adamantane derivatives are used as building blocks for metal-organic frameworks (MOFs), coordination polymers, and other advanced materials. mdpi.comresearchgate.net The bifunctional nature of this compound allows it to act as a ligand, coordinating to metal centers through its amino and carboxylate groups to form extended, three-dimensional networks. The synthesis of 3-(azol-1-yl)-1-adamantanecarboxylic acids has led to coordination polymers that exhibit catalytic activity, for instance, in Chan-Evans-Lam arylation reactions. mdpi.com This demonstrates the potential of bifunctional adamantanes to serve not just as structural components but as active participants in catalysis.

Furthermore, recent research has focused on the catalyst-controlled functionalization of the adamantane C-H bonds themselves. chemrxiv.orgamazonaws.com Dual photoredox and H-atom transfer (HAT) catalysis has enabled the selective alkylation of strong, unactivated C-H bonds on the adamantane scaffold, even in the presence of more traditionally reactive functional groups like esters. chemrxiv.orgnih.gov This allows for the late-stage modification of adamantane-containing molecules, opening new avenues for creating novel materials and catalysts with precisely tailored properties.

Artificial ion channels are synthetic molecules designed to embed within lipid bilayers and facilitate ion transport, mimicking the function of natural protein channels. google.com The rigid, cage-like structure of adamantane is an attractive component for such systems. Amino adamantane derivatives, including amino acid derivatives, have been investigated for this purpose. google.com The adamantane unit can serve as a hydrophobic anchor to position the molecule within the cell membrane, while the polar amino and carboxylate groups can line a pore, creating a pathway for ions to cross the membrane.

Studies on the influenza M2 proton channel, which is blocked by simple adamantane amines like amantadine, provide insight into how these molecules interact with channel pores. acs.org This knowledge informs the design of new synthetic channels. An amino acid derivative of rimantadine, for example, has been studied for its interaction with the M2 channel, highlighting the importance of the amino acid moiety in modulating binding and function. nih.govnih.gov By linking adamantane amino acid monomers together, it is possible to form oligomers that can self-assemble into stable, channel-like structures within a membrane. google.com

The concept of scaffold engineering involves using a rigid molecular core to control the spatial arrangement of appended functional groups. The adamantane cage is an ideal scaffold due to its conformational rigidity and well-defined geometry. researchgate.net Specifically, the 1,2-disubstitution pattern found in this compound fixes the amino and carboxylate groups in a specific, non-interchangeable orientation relative to each other.

This precise positioning is critical for applications where molecular recognition is key, such as in the design of highly selective catalysts or sensors. The adamantane scaffold ensures that functional groups are presented in a predictable manner, which can enhance binding affinity and specificity to a target molecule or surface. researchgate.net Researchers have developed synthetic routes to orthogonally functionalized adamantane scaffolds that allow for the attachment of multiple, different functional molecules, creating so-called "(3 + 1)" scaffolds for applications in both medicinal and materials chemistry. researchgate.net The development of such complex architectures often relies on starting materials like functionalized adamantane amino esters, which provide a robust and reliable platform for building molecular complexity.

Conclusion

Methyl 2-aminoadamantane-2-carboxylate is a structurally distinct member of the aminoadamantane family of compounds. Its chemical makeup, centered on the robust adamantane (B196018) scaffold, and its presumed activity as an NMDA receptor antagonist, position it as a compound of interest for further investigation in neuroscience and medicinal chemistry. While direct research on this specific ester is limited, the well-established neuroprotective properties of related aminoadamantanes provide a strong rationale for its continued study as a potential therapeutic agent for neurodegenerative diseases.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

A significant advancement in this area is the development of a flow-based synthesis for 2-aminoadamantane-2-carboxylic acid. durham.ac.uk This method utilizes mesoreactor flow devices to safely handle potentially hazardous reagents and reaction conditions, leading to a high-yielding, scalable, and safer process. durham.ac.uk The continuous nature of flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, precise control over reaction parameters, and the ability to perform reactions at elevated temperatures and pressures safely. durham.ac.uk This approach has been shown to improve the isolated yield of key intermediates in the synthesis of 2-aminoadamantane-2-carboxylic acid to as high as 90%. durham.ac.uk

Future research in this area could focus on:

Expansion of Flow Chemistry: Adapting the existing flow synthesis to directly produce Methyl 2-aminoadamantane-2-carboxylate by incorporating an in-line esterification step.

Green Chemistry Approaches: Investigating the use of more environmentally benign solvents and reagents, and developing catalytic methods to reduce waste and energy consumption. This includes exploring solvent-free reaction conditions, a strategy that has been successfully applied to the synthesis of other adamantane-containing derivatives.

Photocatalysis and Electrochemistry: These emerging synthetic techniques offer mild and selective methods for the functionalization of C-H bonds, which could provide novel and more direct routes to functionalized adamantanes, potentially reducing the number of synthetic steps required.

Advanced Computational Approaches for Deeper Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern drug discovery, offering insights into molecular properties, reaction mechanisms, and drug-target interactions. nih.gov While general computational studies have been performed on a variety of adamantane (B196018) derivatives, there is a significant opportunity to apply these methods specifically to this compound for a deeper mechanistic understanding of its properties and potential biological activities.

Future computational research directions could include:

Density Functional Theory (DFT) Calculations: DFT studies can provide detailed information about the electronic structure, reactivity, and spectroscopic properties of this compound. scielo.org.mx This can help in understanding its stability, conformational preferences, and the reactivity of its functional groups. Such studies have been successfully used to analyze the structural and vibrational properties of other adamantane derivatives. scielo.org.mx

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of this compound in different environments, such as in aqueous solution or within a biological membrane. nih.gov This can provide insights into its solubility, permeability, and potential interactions with biological macromolecules.

Molecular Docking: In silico molecular docking studies can be used to predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes and receptors. nih.gov This can help in identifying potential therapeutic targets and in the rational design of more potent derivatives. Docking studies have been instrumental in understanding the interactions of other adamantane derivatives with targets like the influenza M2 channel and various enzymes. nih.govmdpi.com

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H19NO2 | nih.gov |

| Molecular Weight | 209.28 g/mol | nih.gov |

| XLogP3-AA | 1.4 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 209.141578849 g/mol | nih.gov |

| Topological Polar Surface Area | 52.3 Ų | nih.gov |

This data is computationally generated and provides a basis for further experimental validation and computational analysis.

Exploration of New Biological Targets and Pathways (In Vitro/In Silico)

The adamantane scaffold is present in a number of approved drugs with a wide range of biological activities, including antiviral, antidiabetic, and neuroprotective effects. mdpi.com The parent compound, 2-aminoadamantane-2-carboxylic acid, has been shown to inhibit the transport of amino acids like methionine and leucine. medchemexpress.com This suggests that this compound and its derivatives could also interact with various biological targets.

Future research should focus on a systematic exploration of the biological activity of this compound through a combination of in vitro and in silico methods:

Broad-Spectrum In Vitro Screening: The compound should be tested against a diverse panel of biological targets, including enzymes (e.g., kinases, proteases, hydrolases) and receptors (e.g., G-protein coupled receptors, ion channels). This can be achieved through high-throughput screening assays.

Enzyme Inhibition Assays: Based on the known activities of other adamantane derivatives, specific enzyme families could be targeted. For instance, adamantane derivatives have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), dipeptidyl peptidase-4 (DPP-4), and various viral enzymes. mdpi.com

Cell-Based Assays: The effect of this compound on various cellular pathways can be investigated using cell-based assays. This could include assays for cytotoxicity, cell proliferation, apoptosis, and antiviral activity. nih.govmdpi.comresearchgate.net

In Silico Target Prediction: Computational tools can be used to predict potential biological targets for this compound based on its structural and chemical features. These predictions can then be validated experimentally.

Design of Multifunctional Agents through Scaffold Hybridization Strategies

The bifunctional nature of this compound makes it an ideal starting point for the design of multifunctional agents through scaffold hybridization. The amino and carboxylate groups can be selectively modified to attach other pharmacophores or functional moieties, leading to hybrid molecules with multiple biological activities or improved pharmacokinetic properties.

Future research in this area could explore the following strategies:

Peptide Conjugation: The amino or carboxylate group can be used to conjugate peptides or peptidomimetics, potentially leading to compounds with enhanced cell permeability or targeting capabilities. Adamantane-amino acid conjugates have been explored for their biological activities. mdpi.com

Hybridization with Known Pharmacophores: The adamantane scaffold can be combined with other known pharmacophores to create hybrid molecules with dual or synergistic activities. For example, adamantane has been hybridized with carbazole (B46965) derivatives to create potential multitarget agents for Alzheimer's disease. nih.gov

Development of Theranostic Agents: The adamantane core can be functionalized with both a therapeutic agent and an imaging moiety (e.g., a fluorescent dye or a radiolabel) to create theranostic agents that can be used for both diagnosis and therapy.

Supramolecular Chemistry Applications: The adamantane cage is known for its ability to form stable inclusion complexes with cyclodextrins. This property can be exploited to develop drug delivery systems with improved solubility and bioavailability. nih.gov

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used for Methyl 2-aminoadamantane-2-carboxylate?

- Answer : Synthesis typically involves two steps:

Preparation of 2-aminoadamantane-2-carboxylic acid : Continuous flow reactors are employed for high-yield, scalable production. This method minimizes hazardous intermediate handling and optimizes reaction parameters (e.g., temperature, catalyst loading) .

Esterification : The carboxylic acid is methylated using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Steric hindrance from the adamantane cage necessitates prolonged reaction times or elevated temperatures to ensure complete conversion .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Identifies adamantane protons (δ 1.5–2.5 ppm) and methyl ester signals (δ 3.6–3.8 ppm). The amine group’s resonance depends on solvent and pH .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for structure refinement. The adamantane framework’s rigidity simplifies data interpretation but requires careful handling of thermal displacement parameters .

Q. What safety protocols are critical for laboratory handling?

- Answer :

- Ventilation : Use fume hoods to avoid aerosol/dust inhalation .

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Spill management : Absorb with diatomaceous earth; decontaminate surfaces with ethanol .

Advanced Research Questions

Q. How can conflicting crystallographic data on adamantane derivatives be resolved?

- Answer : Discrepancies in bond lengths/angles often arise from:

- Puckering variations : Cremer-Pople coordinates standardize analysis of non-planar conformations .

- Refinement methods : SHELXL’s restraints for rigid-body motion and hydrogen bonding improve accuracy. Comparative refinement using multiple software (e.g., WinGX) validates results .

Q. What strategies optimize stereoselective synthesis of the compound?

- Answer :

- Chiral catalysts : Enantioselective catalysts (e.g., Cinchona alkaloids) direct configuration at the C2 amine during precursor synthesis.

- Flow chemistry : Precise control of residence time and temperature in flow reactors minimizes racemization .

- Real-time monitoring : FTIR or HPLC tracks intermediates to ensure stereochemical integrity .

Q. How does the adamantane cage influence reactivity in nucleophilic substitutions?

- Answer :

- Steric effects : The cage restricts access to the amine group, favoring reactions at the ester moiety.

- Computational modeling : DFT studies predict activation barriers for substitution pathways. Experimental validation via kinetic studies (e.g., solvent polarity effects) confirms steric/electronic influences .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.